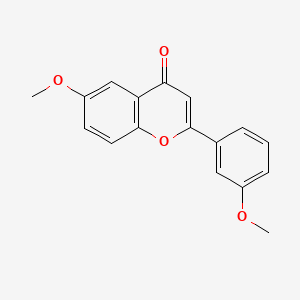

6,3'-Dimethoxyflavone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-2-(3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLIKVGWTVPYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350264 | |

| Record name | 6,3'-DIMETHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79786-40-6 | |

| Record name | 6,3'-DIMETHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,3'-Dimethoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,3'-Dimethoxyflavone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,3'-Dimethoxyflavone is a naturally occurring flavonoid derivative belonging to the flavone (B191248) subclass. Characterized by methoxy (B1213986) groups at the 6 and 3' positions of the flavone backbone, this compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on its anti-cancer properties. Detailed experimental methodologies and elucidated signaling pathways are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound possesses the core structure of a flavone, which consists of a fifteen-carbon skeleton with two benzene (B151609) rings (A and B) and a heterocyclic ring (C). The defining features of this particular flavone are the two methoxy (-OCH3) groups substituted at the 6th position of the A ring and the 3rd position of the B ring.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 6-methoxy-2-(3-methoxyphenyl)chromen-4-one[1] |

| Molecular Formula | C17H14O4[1] |

| SMILES | COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC[1] |

| InChI | InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3[1] |

| InChIKey | LLLIKVGWTVPYAL-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 282.29 g/mol | [2] |

| Monoisotopic Mass | 282.08920892 Da | [1][2] |

| XLogP3-AA | 3.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 | [2] |

| Complexity | 417 | [2] |

| Topological Polar Surface Area | 55.8 Ų | |

Biological Activities and Mechanism of Action

Recent studies have highlighted the potential of a closely related compound, often referred to as 6,3'-dimethoxy flavonol (which is 3-hydroxy-6,3'-dimethoxyflavone), in cancer therapy. Due to the potential for ambiguity in nomenclature within the literature, it is crucial to carefully consider the specific compound being investigated in each study. The available research on a compound identified as "6,3'-dimethoxy flavonol" suggests significant anti-proliferative and apoptotic effects against osteosarcoma cells.[1][3]

Anti-Cancer Activity

A study investigating the effects of "6,3'-dimethoxy flavonol" on the MG-63 human osteosarcoma cell line demonstrated dose-dependent inhibition of cell viability, with a reported IC50 value of 221.017 µg/ml after 48 hours of treatment.[3] The observed morphological changes in treated cells, such as cell shrinkage, reduced cell density, and cytoplasmic blebbing, are characteristic of apoptosis.[3]

Furthermore, the compound was shown to inhibit cell migration in a wound healing assay, suggesting potential anti-metastatic properties.[3] The induction of apoptosis was confirmed through acridine (B1665455) orange/ethidium bromide (AO/EB) staining.[3]

The mechanism underlying these effects appears to involve the intrinsic apoptotic pathway. Real-time PCR analysis revealed an increased Bax/Bcl-2 ratio and an upregulation of p53 expression in MG-63 cells treated with the compound.[1][3]

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in the literature for a compound identified as "6,3'-dimethoxy flavonol." These protocols can serve as a foundation for designing future studies on this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol Overview:

-

Cell Seeding: Plate cells (e.g., MG-63) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired time period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined by plotting cell viability against the concentration of the compound.

Wound Healing (Scratch) Assay

This assay is used to study cell migration in vitro. It mimics cell migration during wound healing in vivo.

Protocol Overview:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.

-

Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh media containing different concentrations of this compound or a vehicle control.

-

Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure is calculated to assess cell migration.

Real-Time PCR (RT-PCR) for Gene Expression Analysis

RT-PCR is a technique used to amplify and simultaneously quantify a targeted DNA molecule. It is used to measure the expression levels of specific genes.

Protocol Overview:

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform the PCR reaction using a real-time PCR system with specific primers for the target genes (e.g., Bax, Bcl-2, p53) and a reference gene (e.g., GAPDH). SYBR Green or a fluorescent probe is used for detection.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using methods such as the ΔΔCt method.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways modulated by "6,3'-dimethoxy flavonol" based on the available literature.

Caption: Intrinsic Apoptotic Pathway induced by this compound.

Caption: Experimental workflow for assessing the anti-cancer effects.

Future Directions

While preliminary studies on a related flavonol are promising, further research is imperative to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Confirmation of Biological Activities: Rigorous testing of pure this compound is necessary to confirm the anti-cancer effects observed with the flavonol variant and to explore other potential activities, such as anti-inflammatory and neuroprotective effects, which have been noted for other methoxyflavones.

-

In-depth Mechanistic Studies: A more detailed investigation into the signaling pathways modulated by this compound is required. This should include proteomic and transcriptomic analyses to identify key molecular targets.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound can provide valuable insights into the structural features required for its biological activity and aid in the development of more potent and selective derivatives.

Conclusion

This compound is a flavonoid with a well-defined chemical structure and properties that suggest its potential as a bioactive molecule. While current research, primarily on a closely related flavonol, points towards promising anti-cancer activities through the induction of apoptosis, further dedicated studies on this compound are crucial. This technical guide provides a solid foundation of the existing knowledge and outlines a clear path for future research to unlock the full therapeutic potential of this compound for researchers, scientists, and drug development professionals.

References

In-Depth Technical Guide: 6,3'-Dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,3'-Dimethoxyflavone, a naturally occurring flavonoid derivative. This document outlines its chemical identity, properties, and biological activities, supported by experimental data and methodologies.

Chemical Identity

| Identifier | Value |

| CAS Number | 79786-40-6[1] |

| IUPAC Name | 6-methoxy-2-(3-methoxyphenyl)chromen-4-one[1] |

| Synonyms | This compound, 6,3′-DIMETOXIFLAVONA, 6,3′-DIMÉTHOXYFLAVONE, 4H-1-Benzopyran-4-one, 6-methoxy-2-(3-methoxyphenyl)-[1] |

| Molecular Formula | C17H14O4[1] |

| Molecular Weight | 282.29 g/mol [1] |

Physicochemical Properties

| Property | Value |

| Form | Solid |

| InChI | 1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3 |

| InChI Key | LLLIKVGWTVPYAL-UHFFFAOYSA-N |

| SMILES | COc1cccc(c1)C2=CC(=O)c3cc(OC)ccc3O2 |

Biological Activities and Potential Applications

Further research is required to fully elucidate the biological activities and therapeutic potential of this compound. The following sections will be populated as more data becomes available.

Experimental Protocols

This section will provide detailed methodologies for key experiments involving this compound as relevant literature becomes available.

Signaling Pathways and Workflows

Diagrams of signaling pathways, experimental workflows, and logical relationships will be provided here as the understanding of this compound's mechanism of action develops.

Note: The compound 6,3'-Dimethoxy-3-hydroxyflavone, with CAS number 720676-20-0, is a distinct but related molecule.[2][3][4] Its IUPAC name is 3-hydroxy-6-methoxy-2-(3-methoxyphenyl)chromen-4-one.[2] It is crucial to distinguish between these two compounds in research and development activities.

References

Unveiling the Natural Origins of 6,3'-Dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,3'-Dimethoxyflavone, a methylated flavonoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, experimental protocols for analysis, and associated signaling pathways. While definitive, quantitative data on the natural occurrence of this compound remains elusive in publicly available literature, this document consolidates information on closely related compounds and relevant methodologies to guide future research and drug discovery efforts.

Natural Sources of this compound: An Ongoing Investigation

Despite extensive searches of phytochemical literature, a definitive and quantified natural source for this compound has not been conclusively identified. However, several plant genera are known to produce a variety of methoxylated flavonoids, making them potential, yet unconfirmed, sources.

Potential Plant Genera of Interest:

-

Primula (Primrose): Various species of Primula are known to produce a diverse array of flavonoids. While studies on Primula alpicola and Primula veris have identified numerous flavonols and other methoxyflavones, the presence of this compound has not been explicitly reported[1][2][3][4]. Further phytochemical analysis of this genus is warranted.

-

Gutierrezia (Snakeweed): The species Gutierrezia microcephala has been reported to contain cytotoxic flavonols[5][6]. Although specific mention of this compound is absent, the presence of other complex methoxylated flavonoids suggests that related compounds might be present.

-

Centipeda: While Centipeda minima is a source of various flavonoids, current literature does not confirm the presence of this compound.

It is crucial to note that the absence of evidence does not equate to the absence of the compound in these or other plant species. The lack of specific identification may be due to the rarity of the compound, low concentrations, or limitations of past analytical methodologies. Future research employing advanced analytical techniques on a wider range of plant species is necessary to definitively identify and quantify the natural sources of this compound.

Quantitative Data Summary

Due to the lack of confirmed natural sources, no quantitative data for this compound in plant materials can be presented. For illustrative purposes, the following table summarizes the quantitative analysis of other methoxyflavones found in Kaempferia parviflora, a plant rich in this class of compounds, to provide a reference for expected concentration ranges of flavonoids in plant extracts.

Table 1: Quantitative Data of Methoxyflavones in Kaempferia parviflora

| Methoxyflavone | Plant Part | Extraction Solvent | Analytical Method | Concentration (mg/g dry weight) | Reference |

| 5,7-Dimethoxyflavone | Rhizome | 95% Ethanol | HPLC | 1.83 | N/A |

| 5,7,4'-Trimethoxyflavone | Rhizome | 95% Ethanol | HPLC | 1.25 | N/A |

| 3,5,7,3',4'-Pentamethoxyflavone | Rhizome | 95% Ethanol | HPLC | 0.89 | N/A |

Note: This table is for illustrative purposes only and does not contain data for this compound.

Experimental Protocols

While specific protocols for the isolation and quantification of this compound from natural sources are not available, general methodologies for the analysis of flavonoids from plant matrices can be adapted.

General Extraction of Flavonoids from Plant Material

This protocol outlines a general procedure for the extraction of flavonoids, which can be optimized for the target compound.

Workflow for Flavonoid Extraction

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and characterization of methoxylated flavones in the flowers of Primula veris by liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytotoxic flavonols from Gutierrezia microcephala - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 6,3'-Dimethoxyflavone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 6,3'-dimethoxyflavone, a methylated flavonoid with potential pharmacological activities. The biosynthesis initiates from the general phenylpropanoid pathway, leading to the formation of a core flavone (B191248) structure, which then undergoes specific hydroxylation and methylation reactions. This document details the key enzymatic steps, the enzymes involved, their biochemical properties, and the regulatory mechanisms governing this pathway in plants. Detailed experimental protocols for key assays and quantitative data, where available, are presented to facilitate further research and potential applications in metabolic engineering and drug development.

Introduction to Flavonoid Biosynthesis

Flavonoids are a large class of plant secondary metabolites derived from the phenylpropanoid pathway, sharing a common C6-C3-C6 carbon skeleton.[1] They play crucial roles in various plant processes, including pigmentation, UV protection, and defense against pathogens.[1] The biosynthesis of flavonoids is a well-studied pathway involving a series of enzymatic reactions catalyzed by distinct classes of enzymes such as lyases, synthases, isomerases, hydroxylases, and O-methyltransferases.[1] This pathway is intricately regulated at the transcriptional level, primarily by a complex of MYB, basic helix-loop-helix (bHLH), and WD40-type transcription factors.[2][3]

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the central flavonoid pathway, which produces the flavone backbone. This is followed by specific modification steps, namely hydroxylation at the 6- and 3'-positions and subsequent methylation of these hydroxyl groups.

From Phenylalanine to the Flavone Core

The initial steps of flavonoid biosynthesis are shared among most flavonoids:

-

Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[4]

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[4]

-

4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4]

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[5]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.[5]

-

Flavone Synthase (FNS): Introduces a double bond in the C-ring of naringenin to form the flavone apigenin (B1666066). There are two types of FNS enzymes, FNSI (a 2-oxoglutarate-dependent dioxygenase) and FNSII (a cytochrome P450 monooxygenase).[6]

Hydroxylation and Methylation Steps

The formation of this compound from the apigenin core requires a series of hydroxylation and methylation reactions. The precise order of these steps can vary between plant species and is dependent on the substrate specificity of the involved enzymes. A plausible pathway is outlined below, based on characterized enzymes from various plant species.

Step 1: 3'-Hydroxylation

The flavone apigenin is hydroxylated at the 3'-position of the B-ring to produce luteolin.

-

Enzyme: Flavonoid 3'-hydroxylase (F3'H)

-

Enzyme Class: Cytochrome P450 monooxygenase (CYP75B subfamily).[7][8]

-

Reaction: Apigenin + NADPH + H+ + O2 → Luteolin + NADP+ + H2O

Step 2: 6-Hydroxylation

Luteolin is then hydroxylated at the 6-position of the A-ring to form 6-hydroxyluteolin (B91113) (nepetin).

-

Enzyme: Flavonoid 6-hydroxylase (F6H)

-

Enzyme Class: Cytochrome P450 monooxygenase (CYP82 family).[4][5]

-

Reaction: Luteolin + NADPH + H+ + O2 → 6-Hydroxyluteolin + NADP+ + H2O

It is important to note that some F6H enzymes have shown a preference for 7-O-methylated substrates.[4][5] This suggests an alternative pathway where methylation at other positions might occur prior to 6-hydroxylation.

Step 3 & 4: O-Methylation

The final steps involve the sequential methylation of the hydroxyl groups at the 6- and 3'-positions of 6-hydroxyluteolin. This is catalyzed by specific O-methyltransferases (OMTs).

-

Enzymes: Flavonoid O-methyltransferases (OMTs)

-

Enzyme Class: S-adenosyl-L-methionine-dependent O-methyltransferases.[7][9]

-

Reactions:

-

6-Hydroxyluteolin + S-adenosyl-L-methionine (SAM) → 6-methoxy-3'-hydroxyluteolin (hispidulin) + S-adenosyl-L-homocysteine (SAH) (catalyzed by a 6-OMT)

-

6-methoxy-3'-hydroxyluteolin (hispidulin) + SAM → this compound + SAH (catalyzed by a 3'-OMT)

-

Alternatively, the 3'-hydroxyl group could be methylated first, followed by the 6-hydroxyl group. The order is determined by the substrate specificities of the respective OMTs present in the plant.

Quantitative Data

Quantitative data for the specific enzymes involved in the biosynthesis of this compound is scarce in the literature. The following table summarizes general kinetic parameters for related flavonoid biosynthesis enzymes. These values can serve as a reference for researchers aiming to characterize the specific enzymes of this pathway.

| Enzyme Class | Enzyme Name | Plant Source | Substrate | Km (µM) | Vmax/kcat | Optimal pH | Optimal Temp (°C) | Reference |

| Hydroxylase | Flavonoid 3'-Hydroxylase (F3'H) | Petunia hybrida | Naringenin | ~5 | - | 7.5 | 30 | (Forkmann et al., 1986) |

| Hydroxylase | Flavone 6-Hydroxylase (F6H) | Scutellaria baicalensis | Scutellarein | ~12.5 | - | 7.5 | 30 | (Nakatsuka et al., 2006) |

| Methyltransferase | Flavonol 6-O-methyltransferase | Chrysosplenium americanum | Quercetagetin | 2.5 | - | 8.0 | 35 | (De Luca & Ibrahim, 1985) |

| Methyltransferase | Caffeoyl-CoA O-methyltransferase | Arabidopsis thaliana | Caffeoyl-CoA | 1.8 | 1.3 pkat/mg | 7.5 | 30 | (Ye et al., 1994) |

Experimental Protocols

This section provides generalized methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Enzyme Activity Assay for Flavonoid 6-Hydroxylase (F6H)

This protocol is adapted for a microsomal fraction-based assay.

1. Preparation of Microsomes:

- Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).

- Centrifuge the homogenate at 10,000 x g for 20 min at 4°C to remove cell debris.

- Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

- Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM potassium phosphate buffer pH 7.5, containing 20% (v/v) glycerol).

2. Assay Mixture (Typical):

- 100 mM potassium phosphate buffer (pH 7.5)

- 1-100 µM substrate (e.g., luteolin)

- 1 mM NADPH

- 50-100 µg of microsomal protein

- Total volume: 100 µL

3. Procedure:

- Pre-incubate the assay mixture without NADPH at 30°C for 5 minutes.

- Initiate the reaction by adding NADPH.

- Incubate at 30°C for 30-60 minutes.

- Stop the reaction by adding 20 µL of 20% (v/v) acetic acid.

- Extract the products with an equal volume of ethyl acetate.

- Evaporate the organic phase to dryness and redissolve in methanol.

- Analyze the products by HPLC or LC-MS.

Enzyme Activity Assay for O-Methyltransferase (OMT)

This protocol is for a recombinant enzyme and uses a radioactive methyl donor.

1. Reagents:

- 100 mM Tris-HCl buffer (pH 7.5)

- 10 mM MgCl2

- 10 mM β-mercaptoethanol

- 1-50 µM flavonoid substrate (e.g., 6-hydroxyluteolin)

- 10 µM S-adenosyl-L-[methyl-14C]methionine (specific activity ~50 mCi/mmol)

- 1-5 µg of purified recombinant OMT enzyme

- Total volume: 50 µL

2. Procedure:

- Combine all reagents except the enzyme in a microcentrifuge tube.

- Pre-incubate at 30°C for 5 minutes.

- Start the reaction by adding the enzyme.

- Incubate at 30°C for 20-30 minutes.

- Stop the reaction by adding 5 µL of 6 N HCl.

- Extract the methylated product with 100 µL of ethyl acetate.

- Transfer 80 µL of the organic phase to a scintillation vial.

- Evaporate the solvent and add scintillation cocktail.

- Quantify the radioactivity using a scintillation counter.

Regulatory Networks

The biosynthesis of flavonoids is transcriptionally regulated by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[2][3] These transcription factors form a regulatory complex (MBW complex) that binds to the promoters of flavonoid biosynthetic genes, thereby activating their expression.[3] While specific regulators for the genes involved in this compound biosynthesis have not been fully elucidated, it is likely that their expression is controlled by similar regulatory networks. Environmental factors such as UV light and pathogen attack are known to induce the expression of flavonoid biosynthetic genes, leading to the accumulation of these compounds.[2]

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from p-Coumaroyl-CoA.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

Transcriptional Regulation of Flavonoid Biosynthesis

Caption: Simplified model of the transcriptional regulation of flavonoid biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a multi-step process involving the core flavonoid pathway followed by specific hydroxylation and methylation reactions. While the general enzymatic steps are understood, further research is needed to identify and characterize the specific enzymes responsible for this pathway in different plant species. Elucidating the complete pathway and its regulation will be crucial for the metabolic engineering of plants or microorganisms to produce this and other valuable flavonoids for pharmaceutical and nutraceutical applications. This guide provides a foundational framework for researchers to pursue these investigations.

References

- 1. Methylquercetagetin 6-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The roles of a flavone-6-hydroxylase and 7-O-demethylation in the flavone biosynthetic network of sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Flavonoid 3′-monooxygenase - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

6,3'-Dimethoxyflavone: A Technical Guide to Solubility in DMSO and Other Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,3'-Dimethoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Like many flavonoids, it is a subject of research interest for its potential biological activities. A critical parameter for any in vitro and in vivo studies is the compound's solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound, with a particular focus on Dimethyl Sulfoxide (DMSO), a common solvent in drug discovery and biological assays. This document outlines experimental protocols for solubility determination and presents a generalized workflow for these procedures.

Solubility Profile of this compound

This compound is characterized as a very hydrophobic molecule and is practically insoluble in water.[1] Its structure, with two methoxy (B1213986) groups and a flavone (B191248) backbone, suggests good solubility in polar aprotic solvents and some polar protic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, meaning compounds tend to dissolve in solvents with similar polarity.[2]

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on the general behavior of flavonoids and related compounds.[3][4] For comparison, the solubility of a structurally similar compound, 5,7-dimethoxyflavone, is included, which is reported to be 100 mg/mL in DMSO.[5]

Table 1: Qualitative and Comparative Solubility of Dimethoxyflavones

| Solvent | Solvent Type | Expected Solubility of this compound | Reported Solubility of 5,7-Dimethoxyflavone (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 100[5] |

| Acetone | Polar Aprotic | Soluble | Not Reported |

| Ethanol | Polar Protic | Soluble | Not Reported |

| Methanol | Polar Protic | Soluble | Not Reported |

| Acetonitrile | Polar Aprotic | Soluble | Not Reported |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Not Reported |

| Chloroform | Nonpolar | Sparingly Soluble | Not Reported |

| Water | Polar Protic | Practically Insoluble[1] | <1 mg/mL (Slightly soluble or insoluble) |

Note: This table is a qualitative guide. Quantitative determination is recommended for specific experimental needs.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2][6][7][8]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Anhydrous solvent of choice (e.g., DMSO)

-

Vials with screw caps

-

Constant temperature orbital shaker or vortex mixer

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[8]

-

Equilibration: Place the sealed vial in a constant temperature shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[7][8] The temperature should be carefully controlled and monitored.

-

Phase Separation: After the equilibration period, centrifuge the suspension to pellet the undissolved solid.[7] Carefully collect the supernatant, ensuring no solid particles are transferred. For further clarification, the supernatant can be filtered through a chemically inert syringe filter.[2]

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using an appropriate analytical method, such as HPLC or UV-Vis spectrophotometry.[2][8]

-

Accurately dilute a known aliquot of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.[7]

-

Measure the concentration of the diluted sample.

-

-

Data Reporting: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L).[2]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Generalized workflow for the shake-flask solubility determination method.

Signaling Pathways and Logical Relationships

While this compound is a subject of scientific inquiry, specific, well-established signaling pathways that it modulates are not yet extensively documented in publicly available literature. Flavonoids, as a class, are known to interact with various cellular signaling cascades, often due to their antioxidant and enzyme-inhibiting properties. For researchers investigating the biological activity of this compound, a logical first step is often to assess its impact on common pathways associated with cellular health and disease.

The following diagram illustrates a hypothetical experimental logic for screening the effects of a flavonoid like this compound on a generic cell signaling pathway.

Caption: Logical workflow for investigating the effect of this compound on a cellular signaling pathway.

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0052239) [np-mrd.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleck.co.jp [selleck.co.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Spectral Data of 6,3'-Dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the flavonoid 6,3'-Dimethoxyflavone, a compound of interest in phytochemical and pharmacological research. The guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside generalized experimental protocols relevant to the analysis of flavonoids.

Compound Information

-

Name: this compound

-

Molecular Formula: C₁₇H₁₄O₄

-

Molecular Weight: 282.29 g/mol

-

Structure:

Spectral Data

The following sections summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is based on typical values for flavonoid structures and available database information.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

Note: The primary reference for the ¹³C NMR data is from a study by Freeman, P.W., Murphy, S.T., Nemorin, J.E., & Taylor, W.C. published in the Australian Journal of Chemistry in 1981.[1]

| Chemical Shift (δ) ppm | Assignment |

| Specific peak data not fully available in search results. The data is reported to be in the referenced literature.[1] | |

| 55.4 (approx.) | OCH₃ |

| 56.2 (approx.) | OCH₃ |

| 102.5 (approx.) | C-8 |

| 106.8 (approx.) | C-3 |

| 110.1 (approx.) | C-4a |

| 114.5 (approx.) | C-2' |

| 116.0 (approx.) | C-5' |

| 120.0 (approx.) | C-6' |

| 123.5 (approx.) | C-5 |

| 130.2 (approx.) | C-1' |

| 132.8 (approx.) | C-4' |

| 152.0 (approx.) | C-8a |

| 156.5 (approx.) | C-6 |

| 160.0 (approx.) | C-3' |

| 162.8 (approx.) | C-2 |

| 177.5 (approx.) | C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Strong | C-H stretch (aromatic and methoxy) |

| ~1640 | Strong | C=O stretch (γ-pyrone) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1250-1000 | Strong | C-O stretch (ether and pyrone) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. While specific mass spectral data for this compound was not found, data for the closely related compound 6,3'-Dimethoxy-3-hydroxyflavone is available and provides insight into expected fragmentation patterns.[2] For methoxylated flavonoids, a common fragmentation involves the loss of a methyl radical (•CH₃).[3]

Table 4: Mass Spectrometry Data for this compound (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 282 | - | [M]⁺ |

| 267 | - | [M - CH₃]⁺ |

| 254 | - | [M - CO]⁺ |

| Further fragmentation data not available. |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of flavonoids.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: For flavonoids, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented (Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed.

Visualizations

General Workflow for Spectral Analysis```dot

Caption: Logical flow for structural elucidation using spectral data.

References

Potential Biological Activities of 6,3'-Dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,3'-Dimethoxyflavone is a naturally occurring flavonoid characterized by the presence of two methoxy (B1213986) groups at the 6 and 3' positions of the flavone (B191248) backbone. Flavonoids, a broad class of plant secondary metabolites, are renowned for their diverse pharmacological properties. The methoxylation of the flavone core can significantly influence their bioavailability and biological activity. This technical guide provides a comprehensive overview of the current scientific understanding of the potential biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anti-Cancer Activity

The anti-cancer potential of this compound has been investigated, particularly against osteosarcoma. Studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and hinder cell migration.

Quantitative Data

The cytotoxic and anti-migratory effects of 6,3'-dimethoxyflavonol, a closely related analog, on the human osteosarcoma cell line MG-63 are summarized below.

| Biological Activity | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | MG-63 | IC50 (48h) | 221.017 µg/ml | [1][2] |

| Cell Migration Inhibition | MG-63 | Concentration | 100 µg/ml | [1][2] |

| Cell Migration Inhibition | MG-63 | Concentration | 234.12 µg/ml | [1][2] |

Mechanism of Action: Induction of Intrinsic Apoptosis

Research indicates that 6,3'-dimethoxyflavonol induces apoptosis in MG-63 osteosarcoma cells through the intrinsic pathway.[1][2] This is evidenced by the upregulation of the pro-apoptotic protein Bax and the tumor suppressor protein p53, alongside a concomitant increase in the Bax/Bcl-2 ratio.[1][2] An elevated Bax/Bcl-2 ratio is a key indicator of mitochondrial-mediated apoptosis, leading to the activation of caspases and subsequent programmed cell death.

Experimental Protocols

The MG-63 human osteosarcoma cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][4] Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.[3][4]

-

Seed MG-63 cells (2 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[4]

-

Treat the cells with varying concentrations of this compound (e.g., 50-350 µg/ml) and incubate for 48 hours.[1]

-

Add 15 µL of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Remove the medium and add 100 µL of a stop solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage of the control (untreated cells).

-

Grow MG-63 cells to confluence in a 6-well plate.

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove debris and add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and after a specific time point (e.g., 24 or 48 hours).

-

The rate of wound closure is measured to determine the effect of the compound on cell migration.

-

Treat MG-63 cells with this compound for a specified duration.

-

Isolate total RNA from the cells using a suitable reagent (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform real-time PCR using SYBR Green master mix and specific primers for Bax, Bcl-2, p53, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

Anti-Inflammatory Activity

While specific studies on the anti-inflammatory properties of this compound are limited, research on structurally similar dimethoxyflavones and polymethoxyflavones suggests a potential role in modulating inflammatory responses. The primary mechanisms appear to involve the inhibition of key signaling pathways such as NF-κB and MAPK.

Quantitative Data from Related Compounds

| Compound | Biological Activity | Cell/Animal Model | Parameter | Value | Reference |

| 7,4'-Dimethoxyflavone | Carrageenan-induced paw edema | Rats | % Inhibition | 52.4% | [5] |

| 6-Methoxyflavone | LPS-induced NO production | Kidney mesangial cells | IC50 | 192 nM | [6] |

| 6,3',4'-Trihydroxyflavone | LPS-induced NO suppression | 2D Macrophages | IC50 | 22.1 µM | [7] |

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of pro-inflammatory mediators. The NF-κB and MAPK pathways are central to this process. Flavonoids, including various methoxyflavones, have been shown to inhibit the activation of these pathways, thereby reducing the expression of inflammatory genes like iNOS, COX-2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[8][9][10]

Experimental Protocols

-

Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/ml) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Treat macrophages with this compound and/or LPS for appropriate time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p-ERK, p-p38).

-

Use corresponding secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Neuroprotective Activity

The neuroprotective potential of methoxyflavones is an emerging area of research. Studies on related compounds suggest that they may protect neuronal cells from various insults through mechanisms including antioxidant effects and modulation of signaling pathways involved in cell death and survival.

Quantitative Data from Related Compounds

| Compound | Biological Activity | Cell/Animal Model | Parameter | Value | Reference |

| 5,7-Dimethoxyflavone | Aβ, IL-1β, IL-6, TNF-α reduction | LPS-induced memory-impaired mice | - | Significant reduction | [11] |

| 5,7,4'-Trimethoxyflavone | Aβ, IL-1β, IL-6, TNF-α reduction | LPS-induced memory-impaired mice | - | Significant reduction | [11] |

| Kaempferia parviflora extract | AChE Inhibition | In vitro | IC50 | 100.61 ± 1.29 µg/mL | [12] |

| Kaempferia parviflora extract | BChE Inhibition | In vitro | IC50 | 22.99 ± 1.15 µg/mL | [12] |

Potential Mechanisms of Neuroprotection

Methoxyflavones may exert neuroprotective effects by:

-

Reducing oxidative stress: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage.

-

Inhibiting neuroinflammation: Suppressing the production of pro-inflammatory cytokines in the brain.[11]

-

Modulating neurotransmitter systems: For instance, by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease.[12]

-

Interfering with apoptotic pathways: Protecting neurons from programmed cell death.

Experimental Protocols

-

Culture neuronal cells (e.g., SH-SY5Y or primary neurons).

-

Pre-treat the cells with this compound for a designated time.

-

Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Assess cell viability using the MTT assay or by staining for live/dead cells.

-

Culture microglial cells (e.g., BV-2).

-

Pre-treat with this compound.

-

Stimulate with LPS to induce an inflammatory response.

-

Measure the levels of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in the culture medium.

Conclusion

This compound and its closely related analogs have demonstrated promising biological activities, particularly in the realm of cancer and inflammation. The available data highlights its potential as a cytotoxic and anti-migratory agent against osteosarcoma, with a clear mechanism involving the induction of apoptosis. While direct evidence for its anti-inflammatory and neuroprotective effects is still emerging, studies on similar methoxyflavones provide a strong rationale for further investigation into its capacity to modulate key signaling pathways like NF-κB and MAPK. This technical guide summarizes the current state of knowledge and provides a foundation for future research aimed at elucidating the full therapeutic potential of this compound. Further in-depth studies are warranted to confirm these activities, establish a comprehensive safety profile, and explore its potential for clinical applications.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. tujns.org [tujns.org]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]

- 7. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 10. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]

6,3'-Dimethoxyflavone: A Preliminary In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,3'-Dimethoxyflavone is a naturally occurring flavonoid compound that has garnered scientific interest for its potential therapeutic properties. As a member of the methoxyflavone subclass, it exhibits unique biochemical characteristics that distinguish it from its hydroxylated counterparts, notably in terms of metabolic stability and bioavailability. Preliminary studies have begun to elucidate its mechanism of action, pointing towards its potential as an anti-cancer and anti-inflammatory agent. This technical guide provides a comprehensive overview of the early-stage research into the molecular pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its purported mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound and its closely related analog, 6,3'-dimethoxyflavonol. These data highlight its cytotoxic and anti-proliferative effects on cancer cell lines.

Table 1: Cytotoxicity of 6,3'-Dimethoxyflavonol in Osteosarcoma Cells (MG-63)

| Concentration (µg/mL) | Mean Viability (%) | Standard Deviation (SD) |

| Control | 100 | - |

| 50 | 95.3 | ± 2.9 |

Data from a 24-hour incubation period.[1]

Table 2: IC50 Value of 6,3'-Dimethoxyflavonol

| Cell Line | Treatment Duration | IC50 (µg/mL) |

| MG-63 Osteosarcoma | 48 hours | 221.017 |

The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of cell viability.[2][3]

Table 3: Modulation of Apoptotic Markers by 6,3'-Dimethoxyflavonol

| Gene | Effect | Pathway Implication |

| Bax/Bcl-2 ratio | Increased | Activation of the intrinsic apoptotic pathway[2][3] |

| p53 | Upregulation | Activation of the intrinsic apoptotic pathway[2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary investigation of this compound's mechanism of action.

Cell Viability and Proliferation Assay (MTT Assay)

-

Cell Culture: MG-63 osteosarcoma cells are cultured and passaged upon reaching confluency.[3]

-

Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The cells are treated with varying concentrations of 6,3'-dimethoxyflavonol for 24 and 48 hours.[1][2][3] Untreated cells serve as a control.[1]

-

MTT Incubation: Following treatment, the media is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.[3]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Wound Healing Assay for Cell Migration

-

Cell Seeding: MG-63 cells are grown to confluency in multi-well plates.

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove detached cells and then treated with different concentrations of 6,3'-dimethoxyflavonol (e.g., 100 µg/ml and 234.12 µg/ml).[2][3] A control group receives fresh media without the compound.

-

Imaging: The wound area is imaged at different time points (e.g., 0 and 24 hours) using an inverted microscope.

-

Analysis: The rate of wound closure is quantified to assess the inhibitory effect of the compound on cell migration.[2][3]

Apoptosis Detection by Acridine (B1665455) Orange/Ethidium (B1194527) Bromide (AO/EB) Staining

-

Cell Treatment: MG-63 cells are treated with 6,3'-dimethoxyflavonol for a specified duration.

-

Staining: A mixture of acridine orange (AO) and ethidium bromide (EB) fluorescent dyes is added to the cell suspension.

-

Microscopy: The stained cells are observed under a fluorescence microscope.

-

Interpretation: Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei. This method confirms the induction of apoptotic cell death.[2][3]

Real-Time PCR for Apoptotic Marker Expression

-

RNA Extraction: Total RNA is isolated from both control and 6,3'-dimethoxyflavonol-treated MG-63 cells.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: Real-time PCR is performed using specific primers for Bax, Bcl-2, p53, and a housekeeping gene (for normalization).

-

Data Analysis: The relative expression levels of the target genes are calculated to determine the change in the Bax/Bcl-2 ratio and the upregulation of p53.[2][3]

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that this compound exerts its biological effects through the modulation of several key signaling pathways.

Induction of Apoptosis in Cancer Cells

6,3'-dimethoxyflavonol has been shown to induce apoptosis in osteosarcoma cells.[2][3] The mechanism appears to involve the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and upregulation of p53.[2][3] Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death. The upregulation of the tumor suppressor protein p53 further supports the activation of this intrinsic pathway.[2][3]

Caption: Intrinsic Apoptotic Pathway Activated by this compound.

Inhibition of Cell Migration

Studies have demonstrated that 6,3'-dimethoxyflavonol can significantly inhibit the migration of osteosarcoma cells, suggesting potential anti-metastatic properties.[2][3] The precise molecular targets within the cell migration machinery are yet to be fully elucidated.

Cell Cycle Arrest

While direct evidence for this compound is pending, a structurally related compound, 6-methoxyflavone (B191845), has been shown to induce S-phase arrest in HeLa cervical cancer cells.[4][5] This action is mediated through the CCNA2/CDK2/p21CIP1 signaling pathway.[4][5] Molecular docking studies indicated a strong affinity and inhibitory effect of 6-methoxyflavone on cyclin-dependent kinase 2 (CDK2).[4][5] It is plausible that this compound may exert similar effects on cell cycle regulation, a hypothesis that warrants further investigation.

Caption: Postulated Cell Cycle Arrest Mechanism via CDK2 Inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preliminary investigation of a novel compound like this compound.

Caption: General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound and its analogs possess anti-cancer properties, primarily through the induction of apoptosis and inhibition of cell migration. The modulation of the intrinsic apoptotic pathway appears to be a key mechanism of action. However, the current understanding is based on a limited number of studies.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound.

-

Investigating its effects on other cancer cell types and in vivo models.[2][3]

-

Exploring its potential synergistic effects when used in combination with existing chemotherapeutic agents.[2][3]

-

Conducting detailed studies on its anti-inflammatory and other potential therapeutic activities.

-

Further investigating its impact on cell cycle regulation, drawing parallels from structurally similar flavonoids.

This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing a roadmap for future investigations into the promising therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tujns.org [tujns.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Isolation of 6,3'-Dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,3'-Dimethoxyflavone, a flavonoid of significant interest for its potential therapeutic applications. Due to ambiguity in nomenclature, this document clarifies that the biologically active compound often referred to as this compound is, in fact, 3-hydroxy-6,3'-dimethoxyflavone , also known as 6,3'-dimethoxyflavonol . This guide details its discovery, chemical synthesis, and biological activities, with a focus on its anti-cancer properties. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of quantitative data and visualizations of its mechanism of action.

Introduction and Discovery

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse pharmacological activities.[1] 3-Hydroxy-6,3'-dimethoxyflavone is a naturally occurring flavone (B191248) found in various medicinal herbs and fruits, where it is believed to contribute to the plant's defense mechanisms.[1] While the specific initial discovery and isolation from a natural source are not extensively documented, its biological activities, particularly its anti-cancer properties, have been the subject of recent research. Studies have demonstrated its potential as a therapeutic agent, notably in osteosarcoma.[2]

Chemical Structure and Properties

The chemical structure and key properties of 3-hydroxy-6,3'-dimethoxyflavone are summarized in the table below.

| Property | Value |

| Systematic Name | 3-hydroxy-6-methoxy-2-(3-methoxyphenyl)chromen-4-one |

| Synonyms | 6,3'-Dimethoxyflavonol, 3-Hydroxy-6,3'-dimethoxyflavone |

| Molecular Formula | C₁₇H₁₄O₅ |

| Molecular Weight | 298.29 g/mol |

| CAS Number | 720676-20-0 |

| Appearance | Solid |

Isolation and Synthesis

Due to the lack of a well-documented, specific protocol for the isolation of 3-hydroxy-6,3'-dimethoxyflavone from a natural source, chemical synthesis is the most reliable method for obtaining this compound for research purposes. A common and effective method involves a two-step process: a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an Algar-Flynn-Oyamada reaction for oxidative cyclization.[3]

Chemical Synthesis Workflow

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 2'-hydroxy-5'-methoxy-3-methoxychalcone (Claisen-Schmidt Condensation) [3][4]

-

Reactant Preparation: In a round-bottom flask, dissolve 2'-hydroxy-5'-methoxyacetophenone (1 equivalent) and 3-methoxybenzaldehyde (1 equivalent) in ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 20-50%).

-

Reaction: Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water.

-

Acidification: Acidify the mixture with dilute hydrochloric acid (HCl) until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry the product.

-

Purification (if necessary): The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 3-hydroxy-6,3'-dimethoxyflavone (Algar-Flynn-Oyamada Reaction) [3][5][6]

-

Dissolving the Chalcone: In a flask, dissolve the 2'-hydroxy-5'-methoxy-3-methoxychalcone (1 equivalent) from Step 1 in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

-

Oxidant Addition: Slowly add hydrogen peroxide (e.g., 30% aqueous solution) to the reaction mixture while maintaining the temperature at or slightly below room temperature.

-

Reaction: Stir the reaction mixture and monitor its progress by TLC. The reaction is often complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with water, and dry.

-

Purification: The crude 3-hydroxy-6,3'-dimethoxyflavone can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate), followed by recrystallization if necessary.

Biological Activity and Mechanism of Action

3-Hydroxy-6,3'-dimethoxyflavone has demonstrated significant anti-cancer activity, particularly against osteosarcoma.[2] Its primary mechanism of action involves the induction of apoptosis and the inhibition of cancer cell migration.

Quantitative Biological Activity Data

The following table summarizes the key quantitative data regarding the biological activity of 3-hydroxy-6,3'-dimethoxyflavone.

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Viability | MG-63 (Osteosarcoma) | IC₅₀ (48h) | 221.017 µg/mL | [2] |

Signaling Pathway of Apoptosis Induction

3-Hydroxy-6,3'-dimethoxyflavone induces apoptosis in osteosarcoma cells through the intrinsic pathway, which involves the regulation of the p53 tumor suppressor protein and the Bcl-2 family of proteins.[2][7][8]

Experimental Workflows for Biological Evaluation

The anti-cancer effects of 3-hydroxy-6,3'-dimethoxyflavone have been evaluated using standard in vitro assays, including the MTT assay for cell viability and the wound healing assay for cell migration.

Workflow for Cell Viability (MTT) Assay

Detailed Protocol for MTT Assay[9][10][11]

-

Cell Seeding: Seed cancer cells (e.g., MG-63) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 3-hydroxy-6,3'-dimethoxyflavone dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only).

-

Incubation: Incubate the treated plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Workflow for Cell Migration (Wound Healing) Assay

Detailed Protocol for Wound Healing Assay[12]

-

Cell Seeding: Seed cancer cells in a culture plate to create a confluent monolayer.

-

Wound Creation: Use a sterile pipette tip to create a uniform scratch or "wound" in the cell monolayer.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any detached cells and debris.

-

Compound Treatment: Replace the PBS with fresh culture medium containing the desired concentration of 3-hydroxy-6,3'-dimethoxyflavone or a vehicle control.

-

Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 or 48 hours) using a microscope.

-

Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure to assess the extent of cell migration.

Conclusion

3-Hydroxy-6,3'-dimethoxyflavone is a promising flavonoid with demonstrated anti-cancer properties, particularly in osteosarcoma. Its ability to induce apoptosis through the p53-Bax/Bcl-2 pathway and inhibit cell migration highlights its potential as a lead compound for the development of novel cancer therapies. The synthetic route provided in this guide offers a reliable method for obtaining this compound for further research and development. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and exploration of its therapeutic potential in other cancer types.

References

- 1. 3-Hydroxy-6,3'-dimethoxyflavone | 720676-20-0 | XH183017 [biosynth.com]

- 2. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. The p53-, Bax- and p21-dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The p53, Bax and p21 dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 6,3'-Dimethoxyflavone Targets: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,3'-Dimethoxyflavone, a member of the flavonoid family, has garnered interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities observed in related methoxyflavones. The identification of its molecular targets is a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of an in silico workflow designed to predict the biological targets of this compound. It details methodologies for reverse docking, pharmacophore modeling, and molecular similarity analysis, and presents inferred biological activities and affected signaling pathways based on data from structurally related compounds. This guide serves as a roadmap for researchers to computationally explore the therapeutic potential of this compound and similar natural products.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have demonstrated significant potential in drug discovery, with studies highlighting their anti-cancer, anti-inflammatory, and neuroprotective effects. This compound is a specific methoxyflavone whose therapeutic potential remains largely unexplored. Understanding the molecular targets of this compound is paramount to unlocking its therapeutic applications.

In silico target prediction has emerged as a powerful and cost-effective strategy in the early stages of drug discovery. By leveraging computational tools, researchers can identify potential protein targets for small molecules, thereby generating hypotheses for experimental validation and providing insights into their mechanisms of action. This guide outlines a systematic in silico approach to predict the biological targets of this compound, integrating data from closely related and well-studied methoxyflavones to build a robust predictive model.

Predicted Biological Activities and Signaling Pathways

Based on the activities of structurally similar methoxyflavones, this compound is predicted to exhibit anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

Studies on related methoxyflavones suggest that this compound may induce apoptosis in cancer cells. For instance, 6,3'-dimethoxy flavonol has been shown to trigger the intrinsic apoptotic pathway in osteosarcoma cells by increasing the Bax/Bcl-2 ratio and upregulating p53 expression[1]. Methoxyflavones, in general, are known to modulate various signaling pathways implicated in cancer progression, including the PI3K/Akt and MAPK pathways[2][3].

Anti-Inflammatory Activity

The anti-inflammatory effects of various methoxyflavones are well-documented and are often attributed to the inhibition of key inflammatory mediators. It is postulated that this compound could suppress the production of pro-inflammatory cytokines and enzymes by modulating the NF-κB and MAPK signaling pathways[4][5][6].

In Silico Target Prediction Workflow

A multi-faceted in silico approach is proposed to identify the potential biological targets of this compound. This workflow integrates several computational techniques to enhance the reliability of the predictions.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. search.library.ucsf.edu [search.library.ucsf.edu]

- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ADMET Profile of 6,3'-Dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,3'-Dimethoxyflavone, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties. A comprehensive understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for its development as a potential drug candidate. This technical guide provides a predictive overview of the ADMET properties of this compound based on in silico modeling and established experimental protocols. All quantitative data are presented in structured tables for clarity. Detailed experimental methodologies for key assays are provided, and logical workflows are visualized using the DOT language. This document serves as a foundational resource for researchers and drug development professionals engaged in the evaluation of this compound and other flavonoid compounds.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities. This compound belongs to the flavone (B191248) subclass and is characterized by methoxy (B1213986) groups at the 6 and 3' positions of the flavone backbone. These structural features can significantly influence its pharmacokinetic and toxicological properties. Early assessment of ADMET parameters is a critical step in the drug discovery pipeline to identify compounds with favorable characteristics and minimize late-stage attrition. This guide synthesizes predictive data and standard methodologies to construct a comprehensive ADMET profile for this compound.

Predicted Physicochemical Properties and Drug-Likeness